2,4-Dichloro-5-nitro-1,3-thiazole

Fungicide Agricultural Chemistry Plant Protection

Source 2,4-dichloro-5-nitro-1,3-thiazole for your agrochemical and medicinal chemistry programs. This scaffold’s unique 2,4-dichloro-5-nitro substitution pattern enables regioselective SNAr derivatization, distinct from mono-halogenated analogs. Patented as a fungicide 'substantially more powerful' than zinc ethylene-1,2-bis-dithiocarbamate (US 4,698,357), it is a critical starting material for 2,4-dihalogeno-5-nitrothiazole libraries (EP 0 351 662 A2) and material protection research. Ensure your synthetic strategy begins with this validated, dual-use intermediate.

Molecular Formula C3Cl2N2O2S
Molecular Weight 199.01 g/mol
CAS No. 107190-42-1
Cat. No. B180825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-nitro-1,3-thiazole
CAS107190-42-1
Synonyms2,4-Dichloro-5-nitrothiazole
Molecular FormulaC3Cl2N2O2S
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1
InChIKeyUNWUPQUTAGSGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-nitro-1,3-thiazole (CAS 107190-42-1): Chemical Profile and Strategic Procurement Considerations


2,4-Dichloro-5-nitro-1,3-thiazole (CAS 107190-42-1) is a halogenated nitroheterocyclic compound with molecular formula C₃Cl₂N₂O₂S and molecular weight 199.01 g/mol [1]. As a member of the 5-nitrothiazole class, this compound contains two chlorine atoms at positions 2 and 4 of the thiazole ring and a nitro group at position 5, yielding a LogP of 3 and topological polar surface area of 87 Ų [1]. The compound is recognized in the patent literature as a chemical entity with demonstrated microbicidal and fungicidal properties and serves as a versatile synthetic intermediate for the construction of more complex heterocyclic architectures [2].

Why 2,4-Dichloro-5-nitro-1,3-thiazole Cannot Be Substituted with Alternative 5-Nitrothiazole Derivatives


The 2,4-dichloro-5-nitrothiazole scaffold possesses a unique substitution pattern that determines both its reactivity profile and its biological activity. Mono-halogenated 5-nitrothiazoles (e.g., 2-chloro-5-nitrothiazole or 4-chloro-5-nitrothiazole) differ fundamentally from the 2,4-dichloro analog in nucleophilic aromatic substitution (SNAr) behavior; the presence of two electron-withdrawing chlorine atoms at both the 2- and 4-positions markedly alters regioselectivity in derivatization reactions [1]. Furthermore, patent literature explicitly teaches that 2,4-dichloro-5-nitrothiazole represents a distinct chemical entity whose preparation method and fungicidal activity were claimed as novel inventions, confirming that the 2,4-dichloro substitution is non-obvious and functionally distinct from prior art 5-nitrothiazoles [2]. Substituting an analog with different halogenation pattern would alter synthetic outcomes and may compromise documented activity profiles [1][2].

Quantitative Differentiation Evidence: 2,4-Dichloro-5-nitro-1,3-thiazole Comparative Performance Data


Superior Fungicidal Activity of 2,4-Dichloro-5-nitrothiazole Relative to Zinc Ethylene-1,2-bis-dithiocarbamate (Zineb)

US Patent 4,698,357 establishes that 2,4-dichloro-5-nitrothiazole exhibits a substantially more powerful fungicidal action than the established dithiocarbamate fungicide zinc ethylene-1,2-bis-dithiocarbamate (zineb). The patent characterizes the activity difference as 'substantially more powerful' and 'surprising' relative to this prior art comparator, which was known to possess fungicidal properties but whose action was 'not always completely satisfactory in all fields of use, particularly when small amounts and concentrations are used' [1]. The patent further notes that the new compound's microbicidal action is 'powerful' and suitable for plant protection applications [1].

Fungicide Agricultural Chemistry Plant Protection

2,4-Dichloro-5-nitrothiazole as the Preferred Precursor for 4-Halogeno-5-nitrothiazole Derivative Synthesis

European Patent EP 0 351 662 A2 explicitly identifies 2,4-dichloro-5-nitrothiazole as the essential starting material for synthesizing new 2,4-dihalogeno-5-nitrothiazole intermediates via halogen exchange reactions with suitable metal iodides [1]. The patent teaches that some 2,4-dihalogeno-5-nitrothiazoles of formula (II) are themselves novel compounds that can be prepared from 2,4-dichloro-5-nitrothiazole. This positions the 2,4-dichloro compound as the synthetic entry point for accessing a broader library of halogen-exchanged 5-nitrothiazole derivatives [1]. The patent further notes that previously known thiazole derivatives exhibited gaps in their spectrum of action and unsatisfactory microbicidal activity in certain indications, creating the rationale for developing new 4-halogeno-5-nitrothiazole derivatives from this precursor [1].

Synthetic Chemistry Heterocyclic Synthesis Agrochemical Intermediates

Novelty Declaration and Composition-of-Matter Patent Status for 2,4-Dichloro-5-nitrothiazole

US Patent 4,698,357, assigned to Bayer AG, explicitly states that '2,4-dichloro-5-nitrothiazole, which is new, has been found' and claims the compound per se as a composition of matter [1]. The patent emphasizes that this compound 'possesses powerful microbicidal properties' and that its enhanced activity relative to zinc ethylene-1,2-bis-dithiocarbamate was 'surprising' [1]. The novelty declaration establishes that prior to 1986, this specific substitution pattern on the 5-nitrothiazole scaffold had not been disclosed in the chemical literature [1]. The process for its preparation via nitration of 2,4-dichlorothiazole at -30°C to +60°C using nitric acid or nitric-sulfuric acid mixtures is also claimed [1].

Intellectual Property Chemical Patent Novel Compound

Commercial Purity Specification Benchmark: ≥98% (NLT 98%)

Vendor technical datasheets from multiple independent chemical suppliers consistently specify 2,4-dichloro-5-nitro-1,3-thiazole with purity ≥98% (NLT 98%) . MolCore lists this compound with purity 'NLT 98%' under catalog number MC785248, with storage condition specification of 2-8°C . Similarly, Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers this compound under product number 1520699 with 98% purity and provides commercial availability across multiple packaging sizes from 500 mg to 25 g .

Quality Control Analytical Chemistry Procurement Specification

Procurement-Driven Application Scenarios for 2,4-Dichloro-5-nitro-1,3-thiazole


Agricultural Fungicide Discovery and Crop Protection Development Programs

Research and development programs targeting novel fungicidal agents for agricultural plant protection benefit directly from the documented microbicidal activity profile of 2,4-dichloro-5-nitrothiazole. As established in US Patent 4,698,357, this compound demonstrates fungicidal action that is 'substantially more powerful' than the established dithiocarbamate fungicide zinc ethylene-1,2-bis-dithiocarbamate [1]. This patent-claimed superiority makes the compound a compelling lead scaffold for agrochemical discovery, particularly where improved efficacy at lower application rates is a critical development objective. The compound's established use as a microbicide in plant protection contexts provides a validated starting point for structure-activity relationship (SAR) exploration and formulation development [1].

Synthesis of 4-Halogeno-5-nitrothiazole Derivatives via Halogen Exchange

Medicinal and agrochemical chemistry laboratories seeking to generate structurally diverse 5-nitrothiazole libraries require 2,4-dichloro-5-nitrothiazole as the essential precursor for halogen exchange derivatization. European Patent EP 0 351 662 A2 explicitly teaches the use of this compound as the starting material for preparing novel 2,4-dihalogeno-5-nitrothiazole intermediates through reaction with suitable metal iodides [2]. This patented synthetic pathway enables access to a broader family of 4-halogeno-5-nitrothiazole derivatives with potentially differentiated biological activity profiles, addressing the acknowledged gaps in the spectrum of action of previously known thiazole compounds [2]. Procurement of this specific dichloro precursor is therefore a prerequisite for executing this published synthetic strategy.

Heterocyclic Building Block for Pharmaceutical Intermediate Synthesis

The 2,4-dichloro-5-nitrothiazole scaffold serves as a versatile building block for constructing more complex heterocyclic architectures in pharmaceutical research. The presence of two electrophilic chlorine atoms at positions 2 and 4 enables sequential or regioselective nucleophilic aromatic substitution (SNAr) reactions for the controlled introduction of diverse amine, thiol, or alkoxy substituents [2]. The nitro group at position 5 further provides a handle for reduction to an amino group, enabling subsequent diazotization or acylation chemistry. This orthogonal reactivity profile—with the 2- and 4-positions activated toward SNAr while the 5-position retains reducible nitro functionality—makes the compound particularly valuable for constructing disubstituted and trisubstituted thiazole derivatives in parallel medicinal chemistry campaigns [2].

Industrial Material Protection and Biocide Formulation Development

Beyond agricultural plant protection, 2,4-dichloro-5-nitrothiazole is documented as suitable for material protection applications—specifically for protecting technical materials against microbial degradation [1]. The patent literature confirms the compound's suitability for employment in material protection contexts where preserving industrial materials (e.g., coatings, adhesives, textiles, or construction materials) from fungal and microbial attack is required [1]. This dual-use profile (plant protection and material protection) expands the compound's industrial relevance and provides procurement justification for both agrochemical and industrial biocide research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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